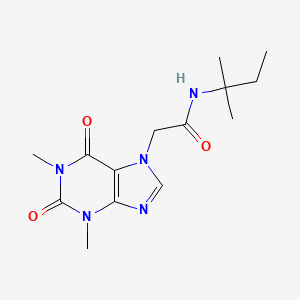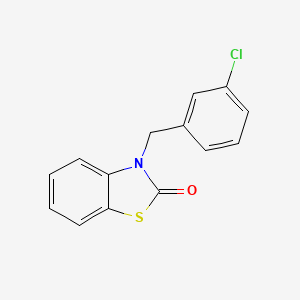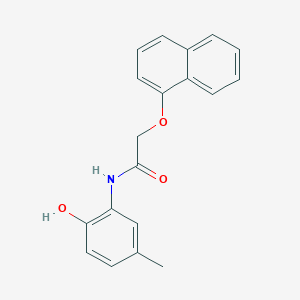
N-(4-isopropylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as "IDM," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. IDM belongs to the class of sulfonamide compounds that have shown promising results in the treatment of several diseases and disorders.
Mecanismo De Acción
IDM exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in several physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting carbonic anhydrase, IDM can modulate the levels of bicarbonate ions in the body, which in turn affects the pH of various tissues and organs. This mechanism of action has been implicated in the therapeutic effects of IDM in cancer and neurological disorders.
Biochemical and Physiological Effects:
IDM has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. IDM can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, IDM has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDM has several advantages as a research tool, including its high potency, selectivity, and low toxicity. It can be easily synthesized in the laboratory and has a stable chemical structure. However, IDM also has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on IDM. One area of interest is the development of new derivatives of IDM with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of IDM on cognitive function and memory, with the ultimate goal of developing new therapies for neurological disorders. Finally, the antimicrobial properties of IDM could be further explored for the development of new antibiotics and antifungal agents.
Métodos De Síntesis
IDM can be synthesized by reacting 4-isopropylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields IDM as a white crystalline solid with a melting point of 110-112°C and a molecular weight of 329.4 g/mol.
Aplicaciones Científicas De Investigación
IDM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's and Parkinson's disease. IDM has also been investigated for its antimicrobial properties against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12(2)13-5-7-14(8-6-13)18-23(19,20)17-11-15(21-3)9-10-16(17)22-4/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPQGXWHJDZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-N-[4-(propan-2-YL)phenyl]benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)



![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)